molecular formula C14H18O3 B1330894 Glycidyl 4-tert-Butylbenzoate CAS No. 59313-58-5

Glycidyl 4-tert-Butylbenzoate

Cat. No. B1330894
CAS RN: 59313-58-5
M. Wt: 234.29 g/mol
InChI Key: NOWVDELPZQQGIG-UHFFFAOYSA-N
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Description

Glycidyl 4-tert-Butylbenzoate is a compound that plays a crucial role in drug delivery systems, promoting controlled release and improving drug solubility for conditions such as cancer, inflammation, and cardiovascular disorders .


Molecular Structure Analysis

The molecular formula of Glycidyl 4-tert-Butylbenzoate is C14H18O3 . The compound has a molecular weight of 234.30 g/mol . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

Glycidyl 4-tert-Butylbenzoate is a liquid at 20°C . It should be stored under inert gas as it is air sensitive . It has a flash point of 173°C, a specific gravity of 1.08, and a refractive index of 1.52 .

Scientific Research Applications

1. Physicochemical Properties and Extraction Technology

  • Glycidyl derivatives, such as Glycidyl 4-tert-Butylbenzoate, show relevance in extraction technology due to their solubility, acid-base properties, and hydrolytic stability. Studies on hydrazides of 4-tert-butylbenzoic acid, closely related to Glycidyl 4-tert-Butylbenzoate, have revealed their solubility in nonpolar solvents and stability in acidic and basic media, which are crucial for their application in extraction processes (Pashkina et al., 2014).

2. Role in Chemical Synthesis and Modification

  • Glycidyl 4-tert-Butylbenzoate plays a role in the synthesis of chelating polymers and metalliferous dyes, as seen in the modification of poly(butylacrylate-co-glycidylmethacrylate) using models like glycidyl isobutyrate and diglycidyl-2,4 dimethylglutarate. This modification process, relevant to the preparation of chelating polymers, involves kinetic studies and correlation with Madec's pattern (Crépeau & Maréchal, 1983).

3. Polymer Science and Engineering

  • In polymer science, glycidyl derivatives such as Glycidyl 4-tert-Butylbenzoate are significant for the functionalization of polymers. For example, the study on the grafting of glycidyl methacrylate onto high-density polyethylene (HDPE) illustrates the role of glycidyl derivatives in enhancing polymer properties and applications in compatibilizing immiscible polymers (Torres et al., 2001).

4. Self-Assembly and Molecular Arrays

  • Glycidyl 4-tert-Butylbenzoate contributes to the field of molecular self-assembly. Studies on 4-tert-butylbenzoic acid interacting with aliphatic diamines have led to the creation of new three-dimensional molecular arrays through hydrogen-bonded motifs. These structures have significant implications for understanding molecular self-assembly and the creation of layered structures (Armstrong et al., 2002).

5. Epoxy Resin Synthesis and Applications

  • Glycidyl 4-tert-Butylbenzoate is pivotal in the synthesis of epoxy resins. Studies have focused on the preparation and cure of epoxy resins derived from renewable resources like 4-hydroxybenzoic acid, where glycidyl derivatives play a key role. The resulting resins have potential applications in structural adhesives, substituting bisphenol A-based epoxy resins (Fourcade et al., 2013).

properties

IUPAC Name

oxiran-2-ylmethyl 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVDELPZQQGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346517
Record name Glycidyl 4-tert-Butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl 4-tert-Butylbenzoate

CAS RN

59313-58-5
Record name Glycidyl 4-tert-Butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Tanabe, K Mori, Y Yoshida - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The smooth and regioselective ring-opening of oxiranes with isothiocyanatotrimethylsilane 1 (TMSNCS), O-trimethylsilyl thioacetate 2 (TMSOCSMe) and phenylthiotrimethylsilane 3 (…
Number of citations: 46 pubs.rsc.org
J Cheng, C Lu, B Zhao - New Journal of Chemistry, 2021 - pubs.rsc.org
… Unfortunately, for sterically hindered substrates, such as glycidyl 4-tert-butylbenzoate, the yield of the corresponding cyclic ester 7p is only 42%. When a binary monosubstituted epoxy …
Number of citations: 8 pubs.rsc.org
X He, Y Wang, D Yuan, H You, Y Yao - Inorganic Chemistry, 2021 - ACS Publications
… Complex 5 gave higher yields for bulkier substrates, eg, glycidyl 4-tert-butylbenzoate (1k), 4-vinylcyclohexene dioxide (1m), and 1,2-epoxycyclopentane (1n). It is worth noting that …
Number of citations: 11 pubs.acs.org

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